molecular formula C8H7N3O2S B1180188 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol CAS No. 134952-04-8

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol

Cat. No.: B1180188
CAS No.: 134952-04-8
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol is a compound that features a thiadiazole ring attached to a benzene ring with two hydroxyl groups. The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol typically involves the reaction of sulfinylbis((2,4-dihydroxyphenyl)methanethione) with appropriate hydrazides or thiosemicarbazides in methanol . This one-pot reaction is efficient and yields the desired product with good purity. The reaction conditions often include moderate temperatures and the use of methanol as a solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling chemicals and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of both hydroxyl and amino groups allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol, also known as a derivative of the 1,3,4-thiadiazole family, has garnered attention for its diverse biological activities. This compound possesses a unique structure that combines the thiadiazole moiety with a benzene diol, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets. Studies have shown that compounds containing this moiety demonstrate activity against various Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans42 μg/mL
Aspergillus niger38 μg/mL

These results suggest that the compound is particularly effective against certain fungal strains compared to standard antifungal agents like fluconazole.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.

Case Study: Inhibition of NUDT5
A study investigated the binding interactions between this compound and NUDT5 (ADP-sugar pyrophosphatase), revealing that it could inhibit nuclear ATP synthesis from PAR (poly(ADP-ribose)), potentially leading to chromatin remodeling and reduced cancer cell proliferation . The binding energy calculations indicated strong interactions that could be exploited for therapeutic purposes.

Other Biological Activities

Beyond its antimicrobial and anticancer properties, derivatives of thiadiazoles have been reported to possess:

  • Anti-inflammatory effects : Compounds showed reduced inflammation in animal models.
  • Antioxidative properties : The ability to scavenge free radicals was demonstrated in vitro.
  • Neuroprotective effects : Some derivatives indicated potential benefits in neurodegenerative disease models .

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c9-8-11-10-7(14-8)4-1-2-5(12)6(13)3-4/h1-3,12-13H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRSEAOZQCCMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(S2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.